molecular formula C10H13BrZn B14887221 3,5-DiethylphenylZinc bromide

3,5-DiethylphenylZinc bromide

Cat. No.: B14887221
M. Wt: 278.5 g/mol
InChI Key: BISZMCDWAZUTJP-UHFFFAOYSA-M
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Description

3,5-DiethylphenylZinc bromide is an organozinc compound with the molecular formula C10H13BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-DiethylphenylZinc bromide can be synthesized through the reaction of 3,5-diethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a zinc-copper couple to facilitate the formation of the organozinc compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3,5-DiethylphenylZinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product would be a biaryl compound .

Mechanism of Action

The mechanism of action of 3,5-DiethylphenylZinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the bromide ion, which stabilizes the organozinc compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DiethylphenylZinc bromide is unique due to the presence of two ethyl groups at the 3 and 5 positions on the phenyl ring. This structural feature provides specific steric and electronic properties that influence its reactivity and selectivity in chemical reactions. The compound’s ability to participate in a wide range of reactions makes it a versatile reagent in synthetic chemistry.

Properties

Molecular Formula

C10H13BrZn

Molecular Weight

278.5 g/mol

IUPAC Name

bromozinc(1+);1,3-diethylbenzene-5-ide

InChI

InChI=1S/C10H13.BrH.Zn/c1-3-9-6-5-7-10(4-2)8-9;;/h6-8H,3-4H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

BISZMCDWAZUTJP-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC(=C[C-]=C1)CC.[Zn+]Br

Origin of Product

United States

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